Home > Products > Screening Compounds P144515 > Skp2 Inhibitor C1
Skp2 Inhibitor C1 -

Skp2 Inhibitor C1

Catalog Number: EVT-1622818
CAS Number:
Molecular Formula: C18H13BrN2O4S2
Molecular Weight: 465.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Skp2 Inhibitor C1” (also known as “SKPin C1”) is an inhibitor of the S-phase kinase-related protein 2 (Skp2). It has been found to have an inhibitory effect on metastatic melanoma cells . Skp2 Inhibitor C1 slows the cell cycle, inhibits cell proliferation, and triggers apoptosis .


Chemical Reactions Analysis

Skp2 Inhibitor C1 works by inhibiting the Skp2-SCF E3 ligase complex, which is responsible for recruiting substrate proteins for their ubiquitination and subsequent degradation by the 26S proteasome . This results in the slowing of the cell cycle, inhibition of cell proliferation, and triggering of apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Skp2 Inhibitor C1 are specific to its molecular structure. It has a molecular weight of 465.34 and a molecular formula of C18H13BrN2O4S2 .

SMIP004

    Compound Description: SMIP004 is an inhibitor of S-phase kinase-associated protein 2 (Skp2) that exhibits antidepressant-like effects in both stressed and non-stressed mice. []

    Relevance: SMIP004 is structurally related to Skp2 Inhibitor C1 through their shared ability to inhibit Skp2, suggesting similarities in their chemical structures. [] Both compounds highlight the potential of targeting Skp2 for the development of novel antidepressant medications.

NSC689857

    Compound Description: NSC689857 is a Skp2 inhibitor that displays antidepressant-like activities in both non-stressed and chronically stressed mice. []

    Relevance: Similar to Skp2 Inhibitor C1, NSC689857's ability to inhibit Skp2 suggests structural similarities between the two compounds. [] The shared mechanism of action and observed antidepressant effects further highlight their relatedness.

Betulinic Acid (BA)

    Compound Description: Betulinic acid (BA) is a plant-derived compound identified as a Skp2-SCF E3 ligase inhibitor through high-throughput screening of a phytochemical library. [] It exhibits anti-cancer activity by inhibiting the proliferation and migration of non-small cell lung cancer (NSCLC) cells. []

    Relevance: Although the exact structure of Skp2 Inhibitor C1 is not specified in the provided texts, betulinic acid's identification as a Skp2 inhibitor through high-throughput screening suggests that it shares a similar target binding site with Skp2 Inhibitor C1. [] This indicates potential structural similarities between the two compounds, despite originating from different sources (synthetic versus natural).

Gartanin

    Compound Description: Gartanin is a naturally occurring 4-prenylated xanthone found in the purple mangosteen fruit. [] It acts as a NEDDylation inhibitor by docking onto the regulatory subunit of the NEDD8-activating enzyme (NAE) complex, leading to the inhibition of NEDD8 conjugation to Cullin1 and Ubc12. [] Gartanin also downregulates Skp2, a member of the NEDD8 family of E3 ubiquitin ligases. []

    Relevance: While not a direct inhibitor of Skp2, Gartanin impacts Skp2 levels through its inhibition of NEDDylation. [] This indirect influence on Skp2 function suggests a related mechanism of action to Skp2 Inhibitor C1, although their specific binding sites and chemical structures may differ.

Overview

Skp2 Inhibitor C1, also known as SKPin C1, is a small molecule compound that targets the S-phase kinase-associated protein 2, an essential component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This compound has been shown to inhibit the degradation of p27, a cyclin-dependent kinase inhibitor, thereby influencing cell cycle progression and exhibiting potential antitumor activity. The primary therapeutic applications of Skp2 Inhibitor C1 include its use in research related to cancer biology, particularly in models of multiple myeloma and small cell lung cancer.

Source

Skp2 Inhibitor C1 is commercially available from various suppliers, including Selleck Chemicals and Calbiochem. It is synthesized through specific organic chemistry methods that ensure its purity and efficacy in biological assays. The compound's chemical structure is characterized by a rhodanine core, which contributes to its biological activity.

Classification

Skp2 Inhibitor C1 falls under the category of E3 ubiquitin ligase inhibitors. More specifically, it is classified as a small molecule inhibitor that disrupts the interaction between Skp2 and its substrates, particularly p27 and p21. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Skp2 Inhibitor C1 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that include brominated phenolic compounds and thiazolidine derivatives.
  2. Key Reaction Steps:
    • A condensation reaction forms the core structure by linking the thiazolidine moiety with a brominated phenoxyacetic acid.
    • Subsequent purification steps typically involve recrystallization or chromatography to isolate the desired product.
  3. Technical Details: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular formula of Skp2 Inhibitor C1 is C18H13BrN2O4S2C_{18}H_{13}BrN_{2}O_{4}S_{2}. Its structure features a rhodanine ring system linked to a phenyl group, which is critical for its binding affinity to Skp2.

Data

  • Molecular Weight: Approximately 436.4 g/mol.
  • CAS Number: 432001-69-9.
  • Structural Characteristics: The compound exhibits a cell-permeable nature, allowing it to effectively enter cells and exert its biological effects.
Chemical Reactions Analysis

Reactions

Skp2 Inhibitor C1 primarily acts by inhibiting the interaction between Skp2 and its substrate proteins. This inhibition leads to an accumulation of p27 and p21 proteins, which are crucial for regulating cell cycle progression.

Technical Details

Mechanism of Action

Process

The mechanism of action for Skp2 Inhibitor C1 involves:

  1. Binding Affinity: The compound binds to the Skp2 protein, inhibiting its ability to recruit substrates for ubiquitination.
  2. Stabilization of Cyclin-dependent Kinase Inhibitors: By preventing the degradation of p27 and p21, Skp2 Inhibitor C1 leads to increased levels of these proteins in the cell.
  3. Cell Cycle Arrest: The accumulation of p27 results in G1 phase arrest, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells.

Data

In vitro studies have demonstrated that treatment with Skp2 Inhibitor C1 at concentrations ranging from 5 µM to 50 µM can significantly decrease cell viability in multiple myeloma cell lines (U266 and RPMI 8226) while increasing apoptosis markers such as cleaved caspase-3 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange-brown powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

Applications

Skp2 Inhibitor C1 has several scientific uses:

  • Cancer Research: It is primarily utilized in studies investigating cell cycle regulation and apoptosis in various cancers, including breast cancer and multiple myeloma.
  • Therapeutic Potential: Due to its ability to inhibit tumor growth by stabilizing cyclin-dependent kinase inhibitors, it holds promise as a potential therapeutic agent in oncology.
  • Biochemical Studies: Used in assays aimed at understanding ubiquitin-proteasome pathways and their role in cancer biology.
Introduction to Skp2 in Oncogenesis and Therapeutic Targeting

Role of Skp2 in Cell Cycle Regulation and Tumorigenesis

Skp2 as a Component of the SCF Ubiquitin Ligase Complex

Skp2 (S-phase kinase-associated protein 2) functions as the substrate-recognition subunit within the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. This macromolecular assembly consists of four core components: the scaffold protein Cullin 1 (CUL1), the adaptor protein SKP1, the RING-domain protein RBX1 (ROC1), and the variable F-box protein Skp2. Skp2 specifically binds to phosphorylated substrates via its C-terminal leucine-rich repeat (LRR) domain, directing them for ubiquitin-mediated proteasomal degradation. The specificity of this complex is determined by Skp2, which recognizes a distinct set of regulatory proteins involved in cell cycle progression, signal transduction, and transcriptional control. With 69 distinct F-box proteins identified in humans, the SCF^Skp2 complex represents one of the most versatile regulatory modules in cellular homeostasis [1] [5].

Skp2-Mediated Ubiquitination of Tumor Suppressors

Skp2 drives oncogenesis primarily through the targeted degradation of cyclin-dependent kinase inhibitors (CKIs), most notably p27 (CDKN1B/Kip1), p21 (CDKN1A/Cip1), and p57 (CDKN1C/Kip2). The molecular recognition of p27 requires phosphorylation at threonine 187 and the presence of the accessory protein CKS1. Through its F-box domain, Skp2 recruits phosphorylated p27 to the SCF complex, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome. This degradation event enables unrestricted activation of cyclin E/CDK2 and cyclin A/CDK2 complexes, driving G1/S phase transition and S phase progression. Beyond CKIs, Skp2 targets numerous tumor suppressors and regulatory proteins, including FOXO transcription factors, RASSF1A, TOB1, and BRCA2, thereby amplifying its oncogenic potential across diverse cellular processes [1] [4] [5].

Association of Skp2 Overexpression with Cancer Progression

Elevated Skp2 expression demonstrates a cancer-specific pattern across human malignancies, serving as a robust biomarker for aggressive disease and poor clinical outcomes. Genomic and proteomic analyses reveal Skp2 overexpression in numerous solid tumors (e.g., breast carcinoma, osteosarcoma, glioblastoma, lung adenocarcinoma) and hematological malignancies (e.g., lymphomas, leukemias). Critically, an inverse correlation between Skp2 and p27 levels is frequently observed in clinical specimens, forming a hallmark of Skp2-driven oncogenesis. In gastric cancer, Skp2 overexpression correlates with advanced stage and poor differentiation, while in uveal melanoma, Skp2 transcripts and protein are significantly elevated compared to normal melanocytes. The Cancer Genome Atlas (TCGA) data further classifies cancers based on Skp2 dysregulation, with overexpression dominating in most tumor types except specific exceptions like kidney chromophobe and prostate adenocarcinoma [1] [6] [7].

Table 1: Skp2 Dysregulation Patterns in Human Cancers

Cancer TypeSkp2 StatusAssociated Tumor Suppressors TargetedClinical Correlation
Breast Invasive CarcinomaOverexpressedp27, p21Poor prognosis, chemoresistance
OsteosarcomaOverexpressedp27, p130Metastasis, reduced survival
Uveal MelanomaOverexpressedp27Proliferation, therapeutic resistance
Acute Myeloid Leukemia (LAML)UnderexpressedN/AContext-dependent effects
Prostate AdenocarcinomaUnderexpressedN/APotential tumor-suppressive role

Rationale for Targeting Skp2 in Cancer Therapy

Skp2 as a Driver of Chemoresistance and Metastasis

Skp2 overexpression contributes significantly to therapeutic resistance across multiple cancer types through diverse molecular mechanisms. In breast cancer models, Skp2-mediated degradation of the tumor suppressor Nkx3-1 leads to upregulation of OCT4, driving resistance to tamoxifen. Similarly, FAM60A-induced Skp2 upregulation confers cisplatin resistance in lung adenocarcinoma by suppressing apoptosis. Beyond drug resistance, Skp2 promotes metastatic dissemination through ubiquitin-dependent and independent mechanisms. It facilitates epithelial-mesenchymal transition (EMT) by stabilizing the transcription factor Zeb1 in cooperation with Myc, thereby enhancing migratory and invasive capacities. In osteosarcoma, Skp2 knockdown significantly reduces lung metastasis in vivo, while in gastric cancer, it attenuates cell migration and invasion. These multifaceted roles position Skp2 as a master regulator of aggressive tumor phenotypes [5] [7] [8].

Preclinical Validation of Skp2 Inhibition

Genetic ablation of Skp2 provides compelling evidence for its therapeutic potential. In Rb1/Trp53 double-knockout (DKO) mice—a model of aggressive osteosarcoma—additional Skp2 knockout (TKO) significantly delayed tumorigenesis (251.86 ± 48.53 days vs. 154.65 ± 29.08 days in DKO) and extended overall survival (45.78 ± 2.39 weeks vs. 32.57 ± 1.32 weeks). TKO tumors exhibited reduced proliferation (decreased PCNA), increased p27 accumulation, and diminished cancer stemness. In T-cell acute lymphoblastic leukemia (T-ALL), Skp2 deletion markedly inhibited proliferation of human leukemic cells and improved survival in xenograft models. Pharmacological inhibition mirrored these effects: The Skp2 inhibitor C25 synergized with chemotherapy in osteosarcoma organoids, while SKPin C1 induced G2/M arrest and apoptosis in uveal melanoma. These findings collectively validate Skp2 inhibition as a promising strategy across diverse malignancies [2] [3] [7].

Properties

Product Name

Skp2 Inhibitor C1

IUPAC Name

2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C18H13BrN2O4S2

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7-

InChI Key

IYCJJVVXEHZJHE-CHHVJCJISA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S

Isomeric SMILES

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.